Cas no 2229017-75-6 (3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol)

3-{3-(Trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol is a versatile heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a 3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl group. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and agrochemical research. The hydroxyl and pyrazole functionalities offer multiple sites for further derivatization, enabling the synthesis of targeted bioactive molecules. Its structural rigidity and electron-withdrawing trifluoromethyl group contribute to improved binding affinity in receptor-ligand interactions. This compound is particularly useful in the development of pharmaceuticals and crop protection agents due to its balanced physicochemical properties and synthetic flexibility.
3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol structure
2229017-75-6 structure
商品名:3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol
CAS番号:2229017-75-6
MF:C9H12F3N3O
メガワット:235.206292152405
CID:6407310
PubChem ID:165691800

3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol
    • 3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
    • EN300-1955532
    • 2229017-75-6
    • インチ: 1S/C9H12F3N3O/c10-9(11,12)7-6(4-14-15-7)3-8(16)1-2-13-5-8/h4,13,16H,1-3,5H2,(H,14,15)
    • InChIKey: CMQPROQJKHQWQQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=NN1)CC1(CNCC1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 235.09324650g/mol
  • どういたいしつりょう: 235.09324650g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 60.9Ų

3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1955532-0.05g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
0.05g
$1080.0 2023-09-17
Enamine
EN300-1955532-5.0g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
5g
$3728.0 2023-06-01
Enamine
EN300-1955532-10.0g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
10g
$5528.0 2023-06-01
Enamine
EN300-1955532-1.0g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
1g
$1286.0 2023-06-01
Enamine
EN300-1955532-0.25g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
0.25g
$1183.0 2023-09-17
Enamine
EN300-1955532-1g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
1g
$1286.0 2023-09-17
Enamine
EN300-1955532-5g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
5g
$3728.0 2023-09-17
Enamine
EN300-1955532-10g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
10g
$5528.0 2023-09-17
Enamine
EN300-1955532-0.5g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
0.5g
$1234.0 2023-09-17
Enamine
EN300-1955532-0.1g
3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-ol
2229017-75-6
0.1g
$1131.0 2023-09-17

3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol 関連文献

3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-olに関する追加情報

Introduction to 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol (CAS No 2229017-75-6)

The compound 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol, identified by the CAS registry number CAS No 2229017-75-6, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their diverse applications in drug design and synthesis.

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted at the 3-position with a hydroxyl group and a pyrazole moiety. The pyrazole ring is further substituted at the 4-position with a trifluoromethyl group, which introduces electron-withdrawing effects and enhances the molecule's stability and bioavailability. This combination of structural features makes the compound highly versatile and amenable to further functionalization.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly in the development of central nervous system (CNS) agents. The presence of the trifluoromethyl group in this compound not only increases its lipophilicity but also confers resistance to metabolic degradation, making it an attractive candidate for drug delivery systems. Additionally, the hydroxyl group at the 3-position of the pyrrolidine ring can serve as a site for further chemical modifications, enabling the creation of bioisosteres or prodrugs.

In terms of synthesis, this compound can be prepared through various routes, including nucleophilic substitution, coupling reactions, or ring-closing strategies. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemical outcome. For instance, a common approach involves the reaction of an appropriate aldehyde with a hydrazine derivative to form the pyrazole ring, followed by subsequent functionalization to introduce the trifluoromethyl group and hydroxyl-substituted pyrrolidine moiety.

From a pharmacological perspective, this compound has shown promising activity in preclinical studies targeting neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of this compound to cross the blood-brain barrier (BBB) is attributed to its optimized lipophilicity profile, which is influenced by both the trifluoromethyl group and the hydroxyl-substituted pyrrolidine ring. Furthermore, recent research has demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), suggesting its potential as a modulator in signaling pathways associated with CNS disorders.

In addition to its therapeutic potential, this compound has also been explored for its role in chemical biology studies. For example, it has been used as a probe to investigate protein-ligand interactions in vitro, providing valuable insights into receptor dynamics and drug design principles. The trifluoromethyl group in particular has been shown to enhance both affinity and selectivity for specific targets, making it an invaluable tool for studying molecular recognition processes.

Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of this compound to improve its efficacy and reduce potential side effects. This includes exploring different routes of administration, such as oral or transdermal delivery systems, as well as investigating strategies to enhance its solubility and bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield significant breakthroughs in this area.

In conclusion, 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}pyrrolidin-3-ol (CAS No 2229017

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